molecular formula C23H23N3O2S2 B2972824 (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 578719-56-9

(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

Katalognummer: B2972824
CAS-Nummer: 578719-56-9
Molekulargewicht: 437.58
InChI-Schlüssel: KUCRUBDUQMFPSW-WQRHYEAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex thiophene-thiazole hybrid featuring a cyano-vinylamino linker and a 3,4-dimethylphenyl-substituted thiazole ring. Its molecular formula is C₂₃H₂₃N₃O₂S₂, with a molecular weight of 437.6 g/mol . The Z-configuration of the ethyl ester group and the spatial arrangement of substituents on the thiophene and thiazole rings are critical to its electronic and steric properties. The compound is synthesized via condensation reactions involving cyanoacetamide derivatives and thiazole precursors, as inferred from analogous synthetic routes in thiazole chemistry .

Eigenschaften

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-6-28-23(27)20-15(4)16(5)30-22(20)25-11-18(10-24)21-26-19(12-29-21)17-8-7-13(2)14(3)9-17/h7-9,11-12,25H,6H2,1-5H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCRUBDUQMFPSW-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, including a thiazole ring, cyano group, and thiophene ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate. Its molecular formula is C23H23N3O2S2C_{23}H_{23}N_{3}O_{2}S_{2}, and it features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H23N3O2S2
Molecular Weight423.57 g/mol
IUPAC Nameethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate
SMILESCCOC(=O)C1=C(SC(=C1C(=N)C#N)C(C)C)C(C)C

Anticancer Properties

Recent studies have indicated that compounds similar to (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate exhibit significant anticancer activity. For instance, a related series of 2,5-dimethylthiophene derivatives were evaluated for their effects on various cancer cell lines including breast, colon, lung, and prostate cancers. These compounds demonstrated potent activity at low micromolar concentrations compared to standard chemotherapeutics like etoposide .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. Preliminary data suggest that these compounds can inhibit topoisomerase II activity without intercalating into DNA, which is a common pathway for many anticancer agents . Additionally, they have been shown to induce reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Toxicity Profile

While the anticancer efficacy is promising, it is crucial to assess the toxicity profile of (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate. Studies indicate that certain derivatives exhibit low toxicity to normal cells while effectively targeting cancerous cells . This selective toxicity is essential for developing therapeutics that minimize adverse effects.

Study on Topoisomerase Inhibition

In a study evaluating the anticancer potential of various thiophene derivatives, three compounds were identified as selective topoisomerase II inhibitors. These compounds were tested in vitro against human topoisomerases in multiple assays including decatenation and relaxation assays. The results indicated that these compounds not only inhibited topoisomerase activity but also induced apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the thiophene and thiazole rings significantly influence the biological activity of the compounds. For example, the introduction of electron-donating groups enhanced the inhibitory activity against topoisomerase II while maintaining low toxicity levels .

Summary of Biological Activity Data

CompoundIC50 (μM)TargetCell Line Tested
Compound 105Topoisomerase IIBreast Cancer Cells
Compound 118Topoisomerase IIColon Cancer Cells
Compound 2912Topoisomerase IIProstate Cancer Cells

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Applications References
(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate 3,4-dimethylphenyl-thiazole, thiophene-3-carboxylate, cyano-vinylamino linker 437.6 Not explicitly stated (inference: medicinal)
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (Compound 40) Benzamide core, 2-methylthiazole, nitro-substituted phenyl Not provided Anticancer, antiviral, antiplatelet activity
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-3-pyridinecarboxamide (Compound 35) Isoxazole-pyridine hybrid, cyano-fluorophenyl group Not provided Antiviral, thromboembolic inhibition
Propiconazole Triazole ring, dichlorophenyl-dioxolane substituents 342.1 Agricultural fungicide

Key Observations:

Structural Diversity :

  • The target compound’s thiophene-thiazole scaffold distinguishes it from benzamide- or pyridine-based analogs (e.g., Compounds 35 and 40) . Its Z-configuration and dimethylphenyl substitution may enhance binding specificity compared to simpler thiazoles.
  • Unlike propiconazole (a triazole fungicide), the target lacks a triazole ring but shares aromatic heterocycles common in bioactive molecules .

The cyano-vinylamino linker in the target compound could facilitate π-π stacking or hydrogen bonding with biological targets, a feature absent in propiconazole’s dioxolane system .

Potential Applications: While Compounds 35 and 40 are explicitly linked to antiviral and anticancer activity , the target compound’s lack of direct bioactivity data necessitates caution. Propiconazole’s fungicidal activity underscores the importance of heterocyclic diversity in agrochemical design, though the target compound’s larger size may limit pesticidal utility .

Research Findings and Gaps

Synthetic Challenges: The target compound’s stereochemical complexity requires precise control during synthesis, as seen in analogous thiazole derivatives . No crystallographic data are available in the evidence, though SHELX-based refinement (e.g., for similar small molecules) could resolve its 3D structure .

Biological Profiling :

  • Computational docking studies (unavailable in the evidence) are needed to predict target engagement, particularly with enzymes like COX-2 or EGFR, which are modulated by thiazole-containing drugs.
  • Comparative solubility and bioavailability data are lacking but critical for benchmarking against clinical candidates like Compound 40 .

Q & A

Q. What is the standard synthetic route for this compound?

The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes. Key steps include:

  • Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group .
  • Condensation with 4-(3,4-dimethylphenyl)thiazole-2-carbaldehyde in toluene, catalyzed by piperidine and acetic acid, under reflux for 5–6 hours .
  • Purification via recrystallization (e.g., ethanol) to achieve yields of 72–94% .

Q. Which spectroscopic techniques confirm the compound’s structure?

  • IR spectroscopy : Identifies cyano (CN, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups .
  • ¹H NMR : Assigns protons on the thiophene, thiazole, and vinyl moieties; coupling constants confirm the (Z)-configuration of the double bond .
  • Mass spectrometry : Validates molecular weight via the molecular ion peak .

Q. What in vitro assays evaluate its antioxidant activity?

Standard assays include:

  • DPPH radical scavenging : Measures hydrogen-donating capacity.
  • ABTS⁺ assay : Quantifies electron-transfer ability.
  • FRAP (Ferric Reducing Antioxidant Power) : Assesses reduction of Fe³⁺ to Fe²⁺ .

Q. How are synthetic impurities addressed?

Common impurities (unreacted aldehydes or by-products) are removed via:

  • Thin-layer chromatography (TLC) monitoring during synthesis .
  • Recrystallization with alcohols (e.g., ethanol) to isolate pure product .

Advanced Research Questions

Q. How can the Knoevenagel condensation yield be optimized?

  • Design of Experiments (DoE) : Systematically test variables (catalyst ratio, solvent polarity, temperature) to identify optimal conditions .
  • Alternative catalysts : Explore bases like DBU or ionic liquids to enhance reaction efficiency.
  • Solvent screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

Q. What methods determine the (Z)-configuration of the vinyl group?

  • NOE (Nuclear Overhauser Effect) NMR : Spatial proximity between vinyl protons and adjacent groups confirms stereochemistry.
  • X-ray crystallography : Resolve crystal structures using software like SHELXL for refinement (e.g., SHELX-2018/3 suite) .

Q. How to analyze structure-activity relationships (SAR) for anti-inflammatory activity?

  • Derivative synthesis : Modify substituents on the 3,4-dimethylphenyl or thiazole groups to assess impact on activity .
  • Molecular docking : Use tools like AutoDock to predict binding to COX-2 or NF-κB targets, leveraging structural analogs (e.g., thiophene-thiadiazole hybrids) .

Q. What computational strategies predict pharmacokinetic properties?

  • SwissADME : Estimate logP (lipophilicity), topological polar surface area (TPSA), and drug-likeness parameters .
  • Molecular dynamics simulations : Model membrane permeability or protein-ligand stability over time.
  • QSAR models : Corrogate substituent effects with bioactivity data from analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.